molecular formula C5H10ClN B6250102 pent-2-yn-1-amine hydrochloride CAS No. 98071-05-7

pent-2-yn-1-amine hydrochloride

Cat. No.: B6250102
CAS No.: 98071-05-7
M. Wt: 119.6
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Description

Chemical Structure and Synthesis
Pent-2-yn-1-amine hydrochloride (C₅H₁₀ClN, molecular weight 119.59 g/mol) is a primary amine hydrochloride derivative featuring a terminal alkyne group at the second carbon position. It is synthesized via a multi-step process starting from 1-bromopent-2-yne. The reaction involves azide substitution with sodium azide, followed by Staudinger reduction using triphenylphosphine and subsequent acidification to yield the hydrochloride salt . The compound is characterized by ¹H NMR and high-resolution mass spectrometry (HRMS) to confirm purity (≥95%) and structural integrity .

Applications
Primarily utilized as a pharmaceutical intermediate, this compound serves as a building block in organic synthesis, particularly in click chemistry and bioconjugation due to its terminal alkyne functionality .

Properties

CAS No.

98071-05-7

Molecular Formula

C5H10ClN

Molecular Weight

119.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-2-yn-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of pent-2-yne with ammonia in the presence of a catalyst, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically require a controlled temperature and pressure to ensure the efficient formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process generally includes the following steps:

    Alkyne Activation: Pent-2-yne is activated using a suitable catalyst.

    Ammonia Addition: Ammonia is introduced to the activated alkyne under controlled conditions.

    Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Pent-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles or amides.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Nitriles, amides.

    Reduction: Alkenes, alkanes.

    Substitution: Halogenated amines.

Scientific Research Applications

Pent-2-yn-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways involving amine groups.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting neurological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which pent-2-yn-1-amine hydrochloride exerts its effects involves its ability to participate in various chemical reactions due to the presence of both an alkyne and an amine group. The alkyne group can undergo addition reactions, while the amine group can act as a nucleophile in substitution reactions. These properties make it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between pent-2-yn-1-amine hydrochloride and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications Reference
This compound 124618-80-0 C₅H₁₀ClN 119.59 Terminal alkyne at C2; linear aliphatic chain Pharmaceutical intermediate
3-Methylpent-1-yn-3-amine hydrochloride 108575-32-2 C₆H₁₂ClN 149.62 Branched methyl group at C3; internal alkyne Medical intermediate
(R)-1-Methyl-prop-2-ynylamine hydrochloride 869349-15-5 C₄H₈ClN 121.57 Shorter chain (C4); chiral center at C2 Chiral synthon in asymmetric synthesis
4-Methyl-1-(5-methylfuran-2-yl)pentan-1-amine hydrochloride 1864059-93-7 C₁₁H₂₀ClNO 233.73 Furan substituent; increased hydrophobicity Research in receptor binding studies
2-Phenylbutan-1-amine hydrochloride N/A C₁₀H₁₆ClN 185.70 Phenyl substituent; enhanced aromaticity Potential CNS activity
Pent-3-yn-1-amine hydrochloride 124618-80-0 C₅H₁₀ClN 119.59 Structural isomer (triple bond at C3–C4) Similar to pent-2-yn-1-amine

Structural and Functional Differences

Alkyne Position and Chain Length
  • This compound (C₅H₁₀ClN) has a terminal alkyne at C2, making it reactive in click chemistry. In contrast, 3-Methylpent-1-yn-3-amine hydrochloride (C₆H₁₂ClN) features an internal alkyne and a branched methyl group at C3, which increases steric hindrance and reduces reactivity in cycloaddition reactions .
  • The shorter chain of (R)-1-Methyl-prop-2-ynylamine hydrochloride (C₄H₈ClN) limits its utility in applications requiring longer hydrophobic interactions, but its chiral center enables enantioselective synthesis .
Substituent Effects
  • 2-Phenylbutan-1-amine hydrochloride (C₁₀H₁₆ClN) incorporates a phenyl group, which may improve blood-brain barrier penetration, suggesting utility in central nervous system (CNS) drug development .
Isomerism
  • Pent-3-yn-1-amine hydrochloride (C₅H₁₀ClN) is a structural isomer of pent-2-yn-1-amine, with the triple bond shifted to C3–C3. This positional difference alters electronic properties and solubility, though both share similar molecular weights .

Purity and Analytical Methods

  • This compound is synthesized with ≥95% purity, verified via HRMS and ¹H NMR . Similar analytical methods (e.g., RP-HPLC) are employed for related compounds, as demonstrated in studies on amitriptyline hydrochloride .

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